![molecular formula C15H13N3OS B3296568 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide CAS No. 893966-50-2](/img/structure/B3296568.png)

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide

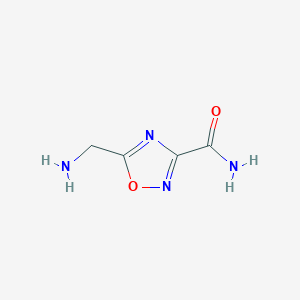

描述

“N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide” is a compound that contains an imidazo[2,1-b]thiazole scaffold . This scaffold is found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives is often based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The reactions of 2-aminothiazoles with bromo ketones occurred under mild conditions: the product was formed upon heating the reagent mixture in PhH for 2–4 h, and the type of product depended on the structure of the starting reagents .科学研究应用

COX-2 Inhibitory Activity

This compound has been synthesized and evaluated for its COX-2 inhibitory activity . It’s found to be a selective inhibitor of the COX-2 isoenzyme with IC values in the highly potent 0.08-0.16 μM range . This makes it a potential candidate for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) that can relieve inflammation, fever, and pain by inhibiting cyclooxygenase .

Anticancer Agents

The compound has been coupled with natural noscapine derivatives to create anticancer agents . These conjugates have shown potent cytotoxicity with low IC50 values against different cancer cell lines, including HeLa (cervical), MIA PaCa-2 (pancreatic), SK-N-SH (neuroblastoma), and DU145 (prostate cancer) .

Anti-proliferative Activities

Imidazo[2,1-b]thiazole-guanylhydrazone derivative, a related compound, has revealed potent anti-proliferative activities against a number of cancer cell lines . This suggests that the compound you’re interested in might also have similar properties.

Anti-tuberculosis Agents

The compound is part of a promising class of anti-tuberculosis agents . These agents have potent activity in vitro and target QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .

Cytotoxic Activity

A series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds, similar to the compound you’re interested in, have been synthesized and tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 .

作用机制

Target of Action

The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . Pantothenate synthetase is a key enzyme in the biosynthesis of coenzyme A (CoA), a vital coenzyme that plays a crucial role in energy metabolism .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme . This interaction disrupts the normal function of the enzyme, thereby affecting the biosynthesis of CoA

Biochemical Pathways

The compound affects the CoA biosynthesis pathway by inhibiting Pantothenate synthetase . CoA is essential for several biochemical reactions, including the TCA cycle and fatty acid synthesis. By inhibiting the production of CoA, the compound disrupts these critical metabolic processes, leading to the inhibition of bacterial growth .

Pharmacokinetics

It is known that the compound has been designed and synthesized with in silico admet prediction , suggesting that it may have favorable pharmacokinetic properties

Result of Action

The compound exhibits antimycobacterial activity, specifically against Mycobacterium tuberculosis . It has been shown to inhibit the growth of Mtb, with IC50 values in the low micromolar range .

未来方向

属性

IUPAC Name |

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c19-14(10-4-5-10)16-12-3-1-2-11(8-12)13-9-18-6-7-20-15(18)17-13/h1-3,6-10H,4-5H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXRUTNVJARFOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

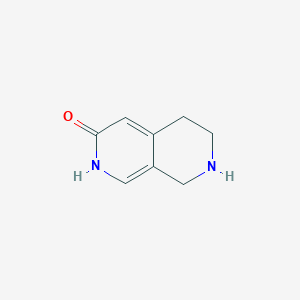

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3296489.png)

![2,5-dimethoxy-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide](/img/structure/B3296573.png)

![N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3296574.png)

![2-(3-{[(4-ethoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B3296581.png)